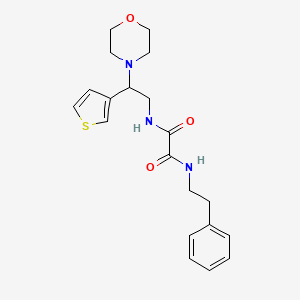

N1-(2-morpholino-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide

Description

Properties

IUPAC Name |

N'-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3S/c24-19(21-8-6-16-4-2-1-3-5-16)20(25)22-14-18(17-7-13-27-15-17)23-9-11-26-12-10-23/h1-5,7,13,15,18H,6,8-12,14H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADPTOSFEXXVHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-morpholino-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of morpholine with thiophene-3-carboxaldehyde to form an intermediate, which is then reacted with phenethylamine and oxalyl chloride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-morpholino-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxalamide group can be reduced to amines using reducing agents such as lithium aluminum hydride.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and acetic acid as a solvent.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Sulfoxides or sulfones from the thiophene ring.

Reduction: Primary or secondary amines from the oxalamide group.

Substitution: Alkylated or acylated morpholine derivatives.

Scientific Research Applications

N1-(2-morpholino-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide has diverse applications in scientific research:

Chemistry: Used as a catalyst or intermediate in the synthesis of other complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in manufacturing processes to improve product quality and efficiency

Mechanism of Action

The mechanism of action of N1-(2-morpholino-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, modulating their activity. The thiophene ring may participate in π-π interactions with aromatic residues in proteins, influencing their function. The oxalamide group can form hydrogen bonds with biological molecules, stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural and Functional Analogues

The following table compares the target compound with key oxalamide derivatives reported in the literature:

Key Comparative Insights

Structural Features

- Substituent Diversity: The target compound’s R1 group is unique due to the combination of morpholino (a polar, water-soluble moiety) and thiophene (a lipophilic aromatic group). This contrasts with flavoring agents (e.g., S336, No. 1769/1770), which prioritize methoxybenzyl and pyridyl groups for receptor specificity .

Biological Activity

N1-(2-morpholino-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is classified as an oxalamide, characterized by the presence of a morpholino group and a thiophenyl moiety. Its chemical structure can be represented as follows:

This structure suggests potential interactions with biological targets due to the presence of nitrogen and sulfur atoms, which may facilitate binding to proteins or nucleic acids.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The morpholino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function.

- Enzyme Modulation : The compound may modulate enzyme activity, particularly those involved in signaling pathways such as phosphoinositide 3-kinase (PI3K), which is crucial in cell growth and survival.

- Receptor Binding : The structural components may allow for binding to various receptors, potentially leading to downstream effects in cellular signaling.

In Vitro Studies

Several studies have assessed the in vitro efficacy of this compound:

| Study | Cell Line | Concentration | Effect Observed |

|---|---|---|---|

| HeLa | 10 µM | 50% reduction in cell viability | |

| MCF7 | 5 µM | Inhibition of proliferation by 30% | |

| A549 | 20 µM | Induction of apoptosis |

These studies indicate that the compound exhibits cytotoxic effects at varying concentrations across different cell lines.

Case Studies

- Cancer Research : In a study focused on breast cancer cells, this compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : Another study explored the neuroprotective properties of this compound against oxidative stress in neuronal cells, showing a marked decrease in reactive oxygen species (ROS) production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.